beta-Methoxysynephrine hydrochloride
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Overview
Description
Beta-Methoxysynephrine hydrochloride: is a chemical compound known for its pharmacological properties It is a derivative of synephrine, a naturally occurring alkaloid found in certain plants, such as bitter orange
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of beta-Methoxysynephrine hydrochloride typically involves the methylation of synephrine. The process includes the use of methanol and hydrochloric acid as reagents. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: : In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Methoxysynephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Beta-Methoxysynephrine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including weight loss and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of beta-Methoxysynephrine hydrochloride involves its interaction with adrenergic receptors. It primarily targets alpha-1 adrenergic receptors, leading to the activation of G proteins and subsequent activation of the phosphatidylinositol-calcium second messenger system. This pathway results in various physiological effects, including increased heart rate and blood pressure .
Comparison with Similar Compounds
Beta-Methoxysynephrine hydrochloride is often compared with other similar compounds, such as:
Synephrine: A naturally occurring alkaloid with similar adrenergic effects.
Phenylephrine: A synthetic compound with similar pharmacological properties but different chemical structure.
Ephedrine: Another alkaloid with similar stimulant effects but different safety profile.
Uniqueness: : this compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methylation enhances its stability and efficacy compared to its parent compound, synephrine .
Properties
IUPAC Name |
4-[1-methoxy-2-(methylamino)ethyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-10(13-2)8-3-5-9(12)6-4-8;/h3-6,10-12H,7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWWIKIPKGVTLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15096-17-0 |
Source
|
Record name | Phenol, 4-[1-methoxy-2-(methylamino)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15096-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methoxysynephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015096170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-METHOXYSYNEPHRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2YF57H768 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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